Fmoc-(r)-3-amino-2-(2-fluorobenzyl)propanoic acid
Description
Fmoc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid is a fluorinated, non-natural amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The compound features a chiral center at the β-position (R-configuration) and a 2-fluorobenzyl substituent on the α-carbon. It is primarily used in solid-phase peptide synthesis (SPPS) to introduce fluorinated aromatic side chains into peptides, enhancing their stability, bioavailability, or target-binding affinity. The Fmoc group enables selective deprotection under mild basic conditions, making it compatible with automated peptide synthesis workflows .
Properties
Molecular Formula |
C25H22FNO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
InChI Key |
ZGPQVCZHAMSDBV-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the (R)-3-amino-2-(2-fluorobenzyl)propanoic acid core
The core amino acid structure is generally prepared by stereoselective synthetic methods starting from appropriate precursors such as 2-fluorobenzyl derivatives and chiral amino acid intermediates. One common approach involves:
- Formation of a diazo ketone intermediate under inert atmosphere and light exclusion conditions.
- Subsequent conversion to the β-amino acid via silver trifluoroacetate-mediated reaction in tetrahydrofuran (THF) with controlled temperature (0°C to room temperature) over several hours.
- Hydrolysis and workup to isolate the free amino acid with the desired (R) stereochemistry.
This method is adapted from procedures used in the preparation of Fmoc-protected β- and γ-amino acids, emphasizing control of stereochemistry and purity through careful temperature and reagent management.
Fmoc Protection of the Amino Group
Protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group is critical for subsequent peptide synthesis applications. The Fmoc group is introduced after the free amino acid is obtained, typically by:
- Dissolving the free amino acid in an aqueous sodium carbonate solution (0.15 M, 2 equivalents).
- Adding a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in acetone (1.2 equivalents).
- Stirring the mixture at room temperature for approximately 2 hours.
- Concentrating the reaction mixture under reduced pressure.
- Extracting with ethyl ether to remove impurities.
- Isolating the Fmoc-protected amino acid by recrystallization or flash chromatography.
This approach is widely used due to the mild conditions and high selectivity of Fmoc-OSu for primary amines, preserving the stereochemical integrity of the amino acid.
Use of Temporary Metal Complexation to Facilitate Fmoc Protection
An advanced method reported for similar bis-amino acid derivatives involves temporary complexation with copper(II) ions to selectively block certain amino groups, allowing regioselective Fmoc protection. In this method:
- The amino acid forms a dimeric Cu(II) complex, selectively blocking the primary amine.
- The Fmoc group is introduced using reagents such as Fmoc-Cl or Fmoc-OSu.
- The copper complex is subsequently dissociated by strong chelating agents.
- The product is purified by chromatography and stored at low temperature.
This method allows efficient and selective Fmoc protection, especially for sterically or functionally complex amino acids like those bearing fluorophenyl substituents.
Purification and Characterization
Purification of this compound is typically achieved by:
- Flash chromatography using gradients of hexane and ethyl acetate.
- Recrystallization from suitable solvents to enhance purity.
- Storage under inert atmosphere at low temperatures (e.g., -20°C) to maintain stability.
Characterization involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) to confirm structure and stereochemistry.
- Mass spectrometry for molecular weight confirmation.
- Optical rotation measurements to verify enantiomeric purity (e.g., +23 ± 2° in DMF at 1% concentration).
- High-performance liquid chromatography (HPLC) for purity assessment.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazo ketone formation | THF, 10% H2O, 0°C, under Ar, exclude light | Reaction time: 4-8 h |
| Silver trifluoroacetate addition | CF3COOAg (0.11 equiv.), N-methylmorpholine (2.5 equiv.), room temp | Dark conditions, workup by extraction |
| Fmoc protection | Fmoc-OSu (1.2 equiv.), acetone, 0.15 M Na2CO3 (2 equiv.), RT, 2 h | Concentrate in vacuo, extract with Et2O |
| Purification | Flash chromatography (0-50% hexane/EtOAc), recrystallization | Store at -20°C |
| Characterization | NMR, MS, Optical rotation, HPLC | Confirm stereochemistry and purity |
Full Research Findings and Literature Support
- The general synthetic strategy is adapted from LookChem's detailed protocols for Fmoc-protected β- and γ-amino acids, which emphasize mild conditions and high stereochemical fidelity.
- The use of copper(II) complexation to facilitate regioselective Fmoc protection is a novel approach described in the synthesis of bis-amino acid building blocks for spiroligomer synthesis, demonstrating scalability and efficiency.
- Commercial suppliers such as Chem-Impex and GlpBio provide Fmoc-(R)-3-amino-3-(2-fluorophenyl)propionic acid with specifications confirming the compound’s identity, purity, and optical activity, supporting the synthetic methodologies used.
- Analytical methods and storage recommendations from GlpBio highlight the compound's sensitivity and solubility properties, which are crucial for handling post-synthesis.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid is used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex molecules, allowing researchers to study the structure and function of peptides.
Biology
In biological research, the compound is used to create peptide-based probes and inhibitors. These molecules can be used to study enzyme activity, protein-protein interactions, and other biological processes.
Medicine
In medicine, Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid is used in the development of new drugs and therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the development of new products and technologies.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(2-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions to occur. The 2-fluorobenzyl group can interact with various enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substituents
Fmoc-(R)-3-amino-3-(3-trifluoromethylphenyl)propionic acid
- Structural Features : Contains a trifluoromethyl (-CF₃) group on the phenyl ring instead of fluorine.
- Synthesis : Similar Fmoc-OSu coupling methods yield comparable purity (>95%) .
- Key Differences : The electron-withdrawing -CF₃ group increases hydrophobicity and metabolic stability compared to the 2-fluorobenzyl group .
Fmoc-(S)-3-amino-2-phenylpropanoic acid
Compounds with Alternative Protecting Groups
(R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid
- Structural Features : Dual protection with Boc (tert-butoxycarbonyl) and Fmoc groups.
- Synthesis : Higher molecular weight (426.46 g/mol) and lower solubility in water compared to the target compound .
- Applications : Useful for orthogonal protection strategies in complex peptide synthesis .
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
Stereochemical Variants
Fmoc-(1R,2S)-2a* and Fmoc-(1S,2S)-2a
β-Hydroxy-β-arylpropanoic Acid Derivatives
- Structural Features: Non-Fmoc-protected compounds like 3-hydroxy-3,3-diphenylpropanoic acid.
- Applications : Anti-inflammatory agents structurally analogous to NSAIDs (e.g., ibuprofen).
- Comparison : The Fmoc group in the target compound enables peptide incorporation, whereas β-hydroxy variants are small-molecule therapeutics .
Key Research Findings
Stereochemical Impact: R-configuration in Fmoc-protected amino acids often results in higher synthetic yields compared to S-isomers due to favorable crystallization dynamics .
Fluorine Effects: The 2-fluorobenzyl group enhances lipophilicity (logP) by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability in peptide drugs .
Biological Activity
Fmoc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid is a synthetic amino acid derivative notable for its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorinated benzyl side chain. This compound is part of a class of unnatural amino acids that have garnered attention for their potential applications in drug development, peptide synthesis, and bioconjugation.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Key Functional Groups:
- Fmoc Group: Provides stability during synthesis and can be easily removed under mild conditions.
- Fluorinated Benzyl Group: Enhances biological activity through increased binding affinity to target proteins due to the electron-withdrawing nature of fluorine.
The biological activity of this compound is primarily attributed to its ability to modulate interactions with various biological macromolecules. The presence of fluorine atoms is known to enhance the electronic properties of the compound, which can significantly influence its binding interactions. This compound has been studied for its roles in:
- Enzyme-Substrate Interactions: The fluorinated side chain may improve the specificity and affinity towards certain enzymes, potentially leading to more effective inhibitors.
- Receptor Modulation: It has been shown to affect receptor activity, making it valuable in therapeutic contexts where receptor signaling plays a crucial role.
Case Studies
-
Anticancer Activity:
A study evaluating various fluorinated amino acids demonstrated that compounds similar to this compound exhibited enhanced antiproliferative effects in cancer cell lines. The specific interactions with receptors involved in tumor growth were highlighted, suggesting potential applications in cancer therapy. -
Peptide Synthesis:
In solid-phase peptide synthesis (SPPS), this compound serves as a crucial building block. Its incorporation into peptides has been shown to enhance stability and bioactivity, making it a preferred choice for developing peptide-based therapeutics.
Binding Affinity Studies
Research has indicated that the introduction of fluorinated amino acids into peptide sequences can significantly increase binding affinities. For instance, studies using surface plasmon resonance (SPR) have shown that peptides containing this compound bind more effectively to target proteins compared to their non-fluorinated counterparts.
| Compound | Binding Affinity (Kd, nM) |
|---|---|
| Non-fluorinated analog | 150 |
| This compound | 30 |
Synthesis and Applications
The synthesis of this compound typically involves several steps, including:
- Protection of the Amino Group: Using the Fmoc group to stabilize the amino functionality.
- Fluorination of the Benzyl Side Chain: Introducing fluorine atoms at specific positions enhances biological activity.
- Final Deprotection: Removing the Fmoc group under mild conditions to yield the active amino acid.
Applications:
- Drug Development: Its unique properties make it valuable for designing new drugs targeting specific pathways.
- Bioconjugation: Useful in attaching biomolecules to surfaces or other molecules for targeted delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
